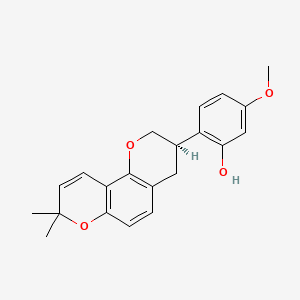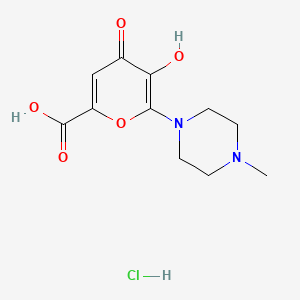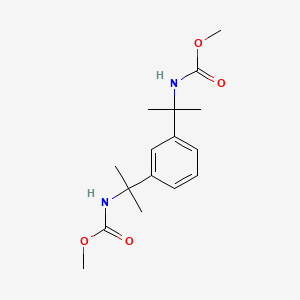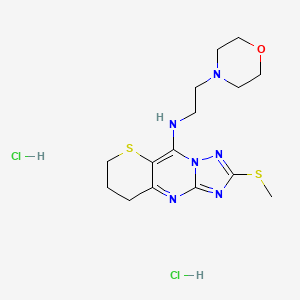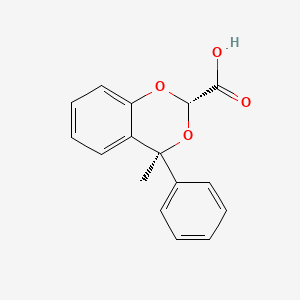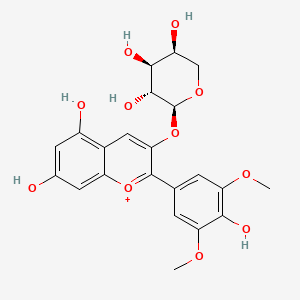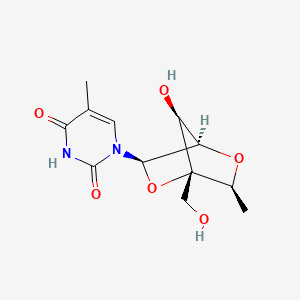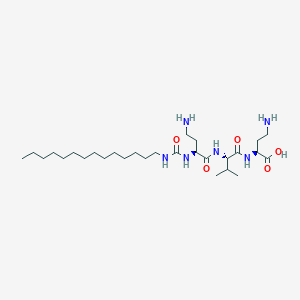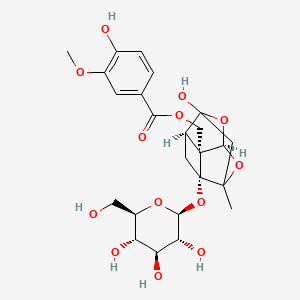
3,4-Piperidinediol, 6-phenyl-1,3,4-trimethyl-, (3-alpha,4-alpha,6-alpha)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Piperidinediol, 6-phenyl-1,3,4-trimethyl-, (3-alpha,4-alpha,6-alpha)- is a complex organic compound with a molecular formula of C14H21NO2. This compound is characterized by its unique structure, which includes a piperidine ring substituted with hydroxyl groups and phenyl and methyl groups. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Piperidinediol, 6-phenyl-1,3,4-trimethyl-, (3-alpha,4-alpha,6-alpha)- typically involves multi-step organic reactions. One common method includes the reduction of dihydropyridones using zinc/acetic acid, which provides a simple and mild reduction pathway . Another method involves the catalytic three-component coupling of aldehydes, alkynes, and 4-piperidone hydrochloride hydrate, resulting in the formation of tertiary propargylamines .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness to be viable on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
3,4-Piperidinediol, 6-phenyl-1,3,4-trimethyl-, (3-alpha,4-alpha,6-alpha)- can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: As mentioned, reduction of dihydropyridones is a key step in its synthesis.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include zinc/acetic acid for reduction, and various aldehydes and alkynes for coupling reactions . Reaction conditions typically involve controlled temperatures and the use of catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reduction of dihydropyridones yields 4-piperidones or indolizidinones .
Scientific Research Applications
3,4-Piperidinediol, 6-phenyl-1,3,4-trimethyl-, (3-alpha,4-alpha,6-alpha)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and toxicology.
Medicine: It may be explored for its therapeutic potential, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 3,4-Piperidinediol, 6-phenyl-1,3,4-trimethyl-, (3-alpha,4-alpha,6-alpha)- involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to its observed effects. detailed studies on its exact mechanism are limited, and further research is needed to fully understand its molecular targets and pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives such as:
4-Piperidone: Used in the synthesis of various pharmaceuticals.
1H-Pyrazolo[3,4-b]pyridines: Known for their biomedical applications.
Uniqueness
What sets 3,4-Piperidinediol, 6-phenyl-1,3,4-trimethyl-, (3-alpha,4-alpha,6-alpha)- apart is its specific substitution pattern, which imparts unique chemical and biological properties
Properties
CAS No. |
84687-57-0 |
|---|---|
Molecular Formula |
C14H21NO2 |
Molecular Weight |
235.32 g/mol |
IUPAC Name |
(3S,4R,6R)-1,3,4-trimethyl-6-phenylpiperidine-3,4-diol |
InChI |
InChI=1S/C14H21NO2/c1-13(16)9-12(11-7-5-4-6-8-11)15(3)10-14(13,2)17/h4-8,12,16-17H,9-10H2,1-3H3/t12-,13-,14+/m1/s1 |
InChI Key |
ZHQCINFMVJHYIV-MCIONIFRSA-N |
Isomeric SMILES |
C[C@]1(C[C@@H](N(C[C@]1(C)O)C)C2=CC=CC=C2)O |
Canonical SMILES |
CC1(CC(N(CC1(C)O)C)C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


